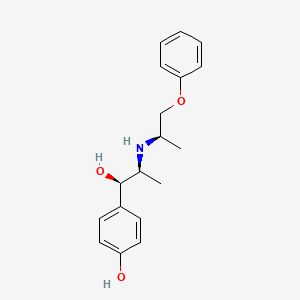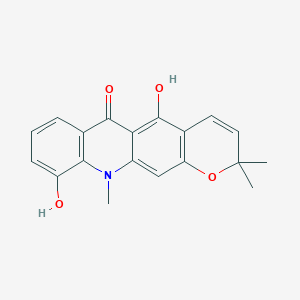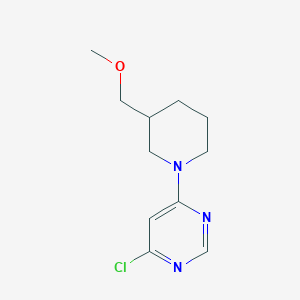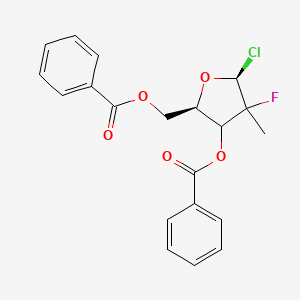
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties. This compound is particularly significant in the synthesis of nucleotide analogs, which are used as antiviral agents, especially in the treatment of hepatitis C virus (HCV) infection.
准备方法
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves several steps. One common method starts with the precursor (2R)-2-deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate. This compound is then reacted with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining product quality .
化学反应分析
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common.
Hydrolysis: The ester bonds in the dibenzoate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs, particularly for HCV.
Biological Studies: The compound serves as a building block for studying the interactions of nucleotide analogs with viral enzymes and other biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
作用机制
The compound exerts its effects primarily through its role as a precursor in the synthesis of nucleotide analogs. These analogs mimic natural nucleotides and are incorporated into viral RNA by viral polymerases, leading to chain termination and inhibition of viral replication. The fluorine atom enhances the stability and binding affinity of the analogs to the viral polymerase, making them more effective.
相似化合物的比较
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to its specific substitution pattern and the presence of both fluorine and chlorine atoms. Similar compounds include:
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate: Differing in the stereochemistry at the anomeric carbon.
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranose 3,5-Dibenzoate: Lacking the chlorine atom, which affects its reactivity and applications.
These compounds share similar core structures but differ in their chemical properties and applications due to variations in their functional groups and stereochemistry.
属性
分子式 |
C20H18ClFO5 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC 名称 |
[(2R,5S)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19-,20?/m1/s1 |
InChI 键 |
VLPZJFQKABILMS-HSHZPNLASA-N |
手性 SMILES |
CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
规范 SMILES |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


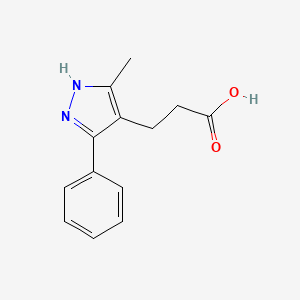
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
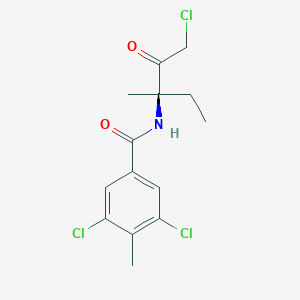

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
